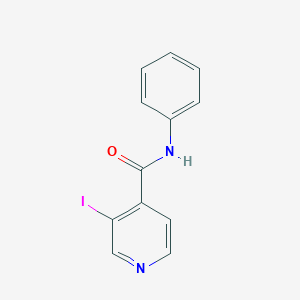

3-iodo-N-phenylisonicotinamide

説明

3-Iodo-N-phenylisonicotinamide is a halogenated aromatic compound featuring a pyridine ring substituted with an iodine atom at the 3-position and an N-phenylcarboxamide group at the 4-position. The iodine atom introduces steric bulk and polarizability, which may enhance binding affinity in biological systems or alter reactivity in synthetic pathways compared to non-halogenated or differently substituted analogs .

特性

分子式 |

C12H9IN2O |

|---|---|

分子量 |

324.12 g/mol |

IUPAC名 |

3-iodo-N-phenylpyridine-4-carboxamide |

InChI |

InChI=1S/C12H9IN2O/c13-11-8-14-7-6-10(11)12(16)15-9-4-2-1-3-5-9/h1-8H,(H,15,16) |

InChIキー |

TUOQFDBOJKYAQL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=NC=C2)I |

正規SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=NC=C2)I |

製品の起源 |

United States |

類似化合物との比較

2-Chloro-N-phenylisonicotinamide (CAS 80194-83-8)

- Structural Differences : Chlorine replaces iodine at the 2-position of the pyridine ring.

- Molecular Formula : C₁₂H₉ClN₂O vs. C₁₂H₉IN₂O (estimated for 3-iodo-N-phenylisonicotinamide).

- Molecular Weight : 232.67 g/mol (Cl) vs. ~344.12 g/mol (I), reflecting iodine’s higher atomic mass.

- Reactivity : Chlorine’s smaller size and lower polarizability may reduce steric hindrance and alter nucleophilic substitution kinetics compared to iodine.

- Applications : Chlorinated analogs are often intermediates in pharmaceuticals, whereas iodinated derivatives (e.g., radioimaging agents) leverage iodine’s radiopaque or radiolabeling properties .

N-Succinimidyl 5-Iodo-3-pyridinecarboxylate (SIPC)

- Structural Differences : A pyridinecarboxylate ester with iodine at the 5-position and a succinimidyl leaving group.

- Key Findings: SIPC’s positively charged pyridine ring enhances intracellular retention of radioiodine in monoclonal antibodies (e.g., anti-EGFRvIII L8A4), improving tumor-to-normal tissue ratios in xenograft models . Unlike this compound, SIPC’s ester group facilitates conjugation to biomolecules, highlighting the role of functional groups in directing applications (e.g., radiopharmaceuticals vs. small-molecule therapeutics) .

N-(2-(Trifluoromethyl)-4-iodophenyl)acetanimide

- Structural Differences : A trifluoromethyl group at the 2-position and iodine at the 4-position on a benzene ring, with an acetanimide substituent.

- Physical Properties : Melting point = 132°C; molecular weight = 329 g/mol.

Iopanoic Acid (Triiodinated Derivative)

- Structural Differences : Three iodine atoms on a benzene ring with a propionic acid side chain.

- Applications: Used as a radiocontrast agent due to iodine’s radiopacity. In contrast, mono-iodinated compounds like this compound may prioritize therapeutic or diagnostic roles requiring lower molecular weight .

Research Findings and Implications

- Iodine Position Matters : In SIPC, iodine at the 5-position on pyridine improved cellular retention of radioiodine by 65% compared to 3-iodobenzoate derivatives, suggesting positional effects on biological performance .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) may reduce nucleophilic aromatic substitution reactivity, whereas electron-donating groups (e.g., phenyl) could enhance stability .

- Applications: Mono-iodinated compounds balance molecular weight and functionality for drug design, while triiodinated derivatives prioritize imaging applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。